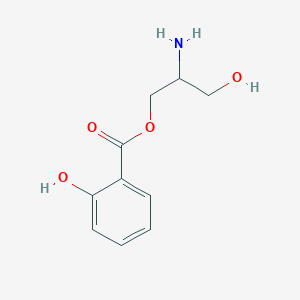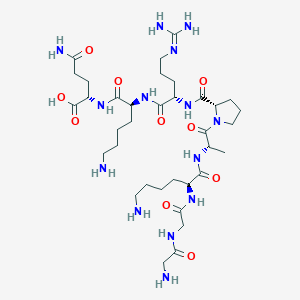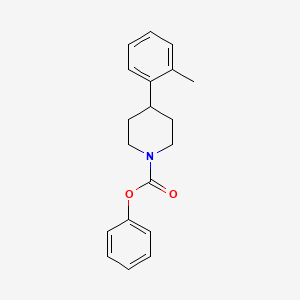![molecular formula C19H19N3O2 B12590090 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 648420-18-2](/img/structure/B12590090.png)
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoquinoline moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a TRPV1 receptor antagonist. This makes it a candidate for research in pain management and inflammation.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as the TRPV1 receptor . By antagonizing this receptor, the compound can inhibit the transmission of pain signals and reduce inflammation. The pathways involved include the modulation of ion channels and the inhibition of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other isoquinoline derivatives and TRPV1 receptor antagonists. Similar compounds include:
A-425619: Another TRPV1 receptor antagonist with a similar isoquinoline structure.
AMG9810: A potent TRPV1 antagonist used in pain research.
SB-366791: A selective TRPV1 antagonist with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct pharmacological properties.
Propriétés
Numéro CAS |
648420-18-2 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23) |
Clé InChI |
RUELGLDPNWWVTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)


![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)


